1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol
Description
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methylsulfonyl]-2-phenylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4S/c1-17(18,15-6-4-3-5-7-15)13-22(19,20)12-14-8-10-16(21-2)11-9-14/h3-11,18H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPJPGBTHGSPQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)CC1=CC=C(C=C1)OC)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol typically involves the reaction of 4-methoxybenzyl chloride with sodium sulfite to form 4-methoxybenzyl sulfonate. This intermediate is then reacted with 2-phenyl-2-propanol under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxybenzyl and phenyl groups contribute to the compound’s overall hydrophobicity, affecting its solubility and distribution within biological systems.
Comparison with Similar Compounds
Data Table: Key Properties of Analogs vs. Target Compound
Key Findings and Implications
- Sulfonyl Group Impact: The sulfonyl moiety in the target compound likely enhances stability and binding compared to simpler propanols (e.g., 1-(4-Methoxyphenyl)propan-2-ol), though it may reduce solubility .
- Pharmacological Potential: While PDMP’s morpholino and decanoylamino groups are essential for enzyme inhibition, the target compound’s sulfonyl group could offer unique interactions with transporters or receptors .
- Synthetic Utility : Ketone analogs like 4-Methoxyphenylacetone highlight the role of functional group interconversions in optimizing activity .
Biological Activity
Overview
1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, featuring a sulfonyl group attached to an aromatic system, suggests various interactions with biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Sulfonyl Group : Enhances the compound's ability to form hydrogen bonds.
- Aromatic Rings : Facilitate π-π interactions, which can influence biological activity.
This structural configuration contributes to its reactivity and interaction with biomolecules, potentially leading to various pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonyl group can form strong hydrogen bonds with proteins and nucleic acids, while the aromatic rings may engage in π-π stacking interactions. These interactions can modulate biochemical pathways, influencing processes such as inflammation, microbial resistance, and cancer cell proliferation.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of related compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other clinical isolates. The minimum inhibitory concentrations (MICs) for these compounds were reported to be in the range of 1–8 µg/mL, demonstrating potent bacteriostatic effects .
Anticancer Activity
The anticancer potential of the compound has also been explored. In vitro assays have shown that related sulfonyl derivatives can inhibit the growth of several cancer cell lines, including HeLa and MCF-7 cells. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 8.49 µg/mL to 62.84 µg/mL, indicating promising anticancer activity .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50/MIC Values | Reference |
|---|---|---|---|
| Antimicrobial | MRSA, Staphylococcus spp. | 1–8 µg/mL | |
| Anticancer | HeLa, MCF-7 | 8.49–62.84 µg/mL | |
| Antioxidant | Various free radicals | Not specified |
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of related sulfonyl compounds against biofilm-forming bacteria. The results demonstrated that these compounds not only inhibited bacterial growth but also disrupted established biofilms, suggesting their potential as therapeutic agents in treating chronic infections .
- Anticancer Mechanism : Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells. The study revealed that treatment with the sulfonyl derivatives led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways in cancer cells .
Q & A
Basic Research Questions
Q. What established synthetic routes exist for 1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis typically involves sulfonylation of 2-phenyl-2-propanol using 4-methoxybenzylsulfonyl chloride under basic conditions. Key parameters include:
- Solvent selection : Dichloromethane or THF for optimal reactivity .
- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions .
- Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to alcohol for complete conversion .
- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) yields >90% purity .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer : A multi-technique approach is required:
- NMR spectroscopy : ¹H/¹³C NMR identifies methoxybenzyl (δ 3.8 ppm for OCH₃) and sulfonyl groups (δ 7.3–7.5 ppm for aromatic protons) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm mass error .
- X-ray crystallography : Resolve stereochemistry if single crystals are obtained via slow evaporation in ethanol .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound’s biological interactions?
- Methodological Answer : Use a tiered screening protocol:
Primary assays : Test kinase inhibition (e.g., EGFR, JAK2) using fluorescence polarization assays at 10 µM .
Specificity profiling : Counter-screen against 50+ off-target kinases to identify selectivity .
Cellular validation : Measure IC₅₀ in cancer cell lines (e.g., MCF-7) via MTT assays, correlating with Western blot analysis of downstream phosphorylation .
Q. What computational strategies predict metabolic stability and toxicity?
- Methodological Answer : Combine:
- Density Functional Theory (DFT) : Identify reactive sites (e.g., sulfonyl group) using B3LYP/6-311+G(d,p) .
- Molecular docking : Screen against CYP3A4 and CYP2D6 isoforms to predict metabolic hotspots .
- QSAR models : Predict hERG liability and hepatic clearance using datasets of sulfone derivatives .
Q. How can contradictions in solubility data be resolved systematically?
- Methodological Answer : Standardize protocols:
- Equilibrium solubility : Use shake-flask method in PBS (pH 7.4) and HCl (pH 1.2) at 25°C .
- Dynamic solubility : Test in biorelevant media (FaSSIF/FeSSIF) under agitation (50 rpm) .
- Statistical analysis : Apply ANOVA with Tukey’s post-hoc test to compare inter-lab variability .
Q. What formulation strategies enhance stability for in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
